molecular formula C18H18N2O3S B2624907 N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide CAS No. 1396768-54-9

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2624907
CAS No.: 1396768-54-9
M. Wt: 342.41
InChI Key: RJYSEBROHKRSGO-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Benzylation: The benzyl group is added through a nucleophilic substitution reaction using benzyl chloride.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The thiophene and piperidine moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide is unique due to the presence of both a thiophene ring and a piperidine ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(19-11-13-5-2-1-3-6-13)12-20-17(22)9-14(10-18(20)23)15-7-4-8-24-15/h1-8,14H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSEBROHKRSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC(=O)NCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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